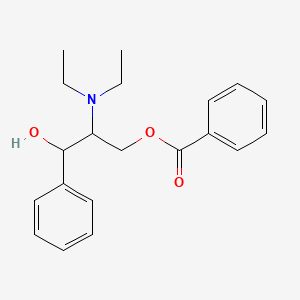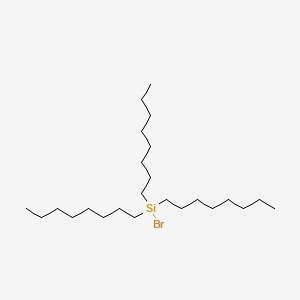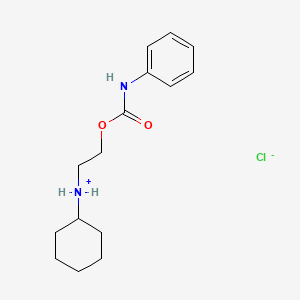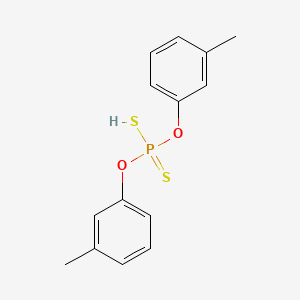
CID 6327625
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silyl trifluoroacetate is an organosilicon compound characterized by the presence of a silyl group bonded to a trifluoroacetate moiety. This compound is notable for its utility in organic synthesis, particularly in the protection and deprotection of functional groups. Its unique chemical properties make it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silyl trifluoroacetate can be synthesized through the reaction of trimethylsilyl chloride with trifluoroacetic acid. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
(CH3)3SiCl+CF3COOH→(CH3)3SiOCOCF3+HCl
Industrial Production Methods
In an industrial setting, the production of silyl trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Silyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, silyl trifluoroacetate hydrolyzes to form trifluoroacetic acid and a silyl alcohol.
Common Reagents and Conditions
Common reagents used in reactions with silyl trifluoroacetate include bases (e.g., pyridine) and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve mild temperatures and neutral to slightly basic pH.
Major Products Formed
The major products formed from reactions involving silyl trifluoroacetate depend on the specific nucleophile used. For example, reaction with an alcohol yields a silyl ether, while reaction with an amine produces a silyl amine.
Applications De Recherche Scientifique
Silyl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the protection of hydroxyl and amino groups during multi-step organic syntheses.
Biology: In biological research, silyl trifluoroacetate is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require selective protection and deprotection of functional groups.
Industry: In industrial applications, silyl trifluoroacetate is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which silyl trifluoroacetate exerts its effects involves the formation of a silicon-oxygen bond. This bond formation is facilitated by the electrophilic nature of the silicon atom, which readily reacts with nucleophiles. The trifluoroacetate group serves as a leaving group, making the silicon center more reactive.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of a trifluoroacetate group.
Trimethylsilyl chloride: Lacks the trifluoroacetate group, making it less reactive in certain substitution reactions.
Uniqueness
Silyl trifluoroacetate is unique due to its combination of a silyl group and a trifluoroacetate moiety, which imparts distinct reactivity and stability. This makes it particularly useful in reactions requiring selective protection and deprotection of functional groups.
Propriétés
Formule moléculaire |
C2F3O2Si |
|---|---|
Poids moléculaire |
141.10 g/mol |
InChI |
InChI=1S/C2F3O2Si/c3-2(4,5)1(6)7-8 |
Clé InChI |
BFMCACCWVJHYDE-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)F)O[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)





![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)


![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)



